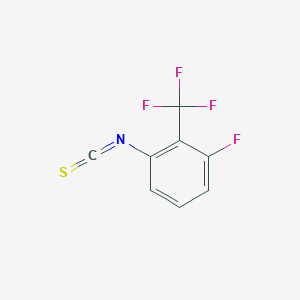

3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate

Description

Properties

Molecular Formula |

C8H3F4NS |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

1-fluoro-3-isothiocyanato-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H3F4NS/c9-5-2-1-3-6(13-4-14)7(5)8(10,11)12/h1-3H |

InChI Key |

CWPBZMYVRQWFDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-fluoro-2-(trifluoromethyl)phenyl isothiocyanate typically starts from the corresponding aromatic amine precursor, 3-fluoro-2-(trifluoromethyl)aniline. The key step is the conversion of the aromatic amine to the isothiocyanate functionality. Common approaches include:

- Reaction with thiophosgene (CSCl2)

- Reaction with thiocarbonyldiimidazole (TCDI)

- Reaction with dimethylthiocarbamoyl chloride (DMTC)

Each method has advantages and drawbacks regarding safety, yield, and scalability.

Thiophosgene Method

Historically, the thiophosgene method has been widely used for isothiocyanate synthesis. It involves the reaction of the aromatic amine with thiophosgene, producing the isothiocyanate and hydrochloric acid as byproducts.

- Thiophosgene is highly toxic and releases phosgene gas, a potent poison.

- Difficult to control on a commercial scale due to safety concerns.

- Requires stringent handling and containment measures.

Due to these issues, alternative reagents have been sought for safer and more efficient synthesis.

Thiocarbonyldiimidazole (TCDI) Method

A safer alternative involves the use of thiocarbonyldiimidazole (TCDI) as the thiocarbonyl transfer reagent. This method proceeds as follows:

- 3-Fluoro-2-(trifluoromethyl)aniline is reacted with TCDI in a suitable solvent (e.g., tetrahydrofuran, methyl tert-butyl ether, or halogenated solvents) in the presence of a base.

- The reaction is typically conducted at temperatures ranging from 0°C to reflux, preferably 5°C to 35°C.

- After completion, the reaction mixture is treated with aqueous acid (e.g., hydrochloric acid) to remove impurities and then washed with aqueous base (e.g., sodium bicarbonate).

- The organic layer is evaporated under vacuum, and the crude isothiocyanate is purified by crystallization from solvents such as hexane or heptane.

Dimethylthiocarbamoyl Chloride (DMTC) Method

Another reported method for synthesizing aromatic isothiocyanates, including trifluoromethyl-substituted derivatives, involves the reaction of the corresponding aromatic amine with dimethylthiocarbamoyl chloride.

- The aromatic amine (e.g., 3-(trifluoromethyl)aniline) is dissolved in a dry solvent such as toluene.

- Dimethylthiocarbamoyl chloride is added at room temperature.

- The reaction mixture is refluxed for approximately 5 hours.

- After cooling, the solid dimethylamine hydrochloride byproduct is filtered off.

- The solvent is removed under reduced pressure to yield the isothiocyanate as a colorless oil or solid.

- The crude product can be used directly or purified if necessary.

Alternative and Emerging Methods

Recent research explores the use of silver fluoride-mediated reactions and other fluorinating agents to introduce trifluoromethyl groups and isothiocyanate functionalities in a more controlled manner. However, these methods are more relevant to the synthesis of trifluoromethylated amines and related compounds rather than direct preparation of this compound.

For example, the use of thiocarbonyldiimidazole and bases in various solvents at controlled temperatures remains the most practical and scalable method.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents/Conditions | Solvent(s) | Temperature Range | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| Thiophosgene | 3-Fluoro-2-(trifluoromethyl)aniline | Thiophosgene, aqueous acid/base workup | Various (halogenated solvents) | 0°C to reflux | Moderate | Variable | Toxic, generates phosgene gas |

| Thiocarbonyldiimidazole (TCDI) | 3-Fluoro-2-(trifluoromethyl)aniline | TCDI, base, acid/base workup | THF, MTBE, CH2Cl2, hexane | 0°C to reflux (prefer 5-35°C) | High | 96-97% | Safer, scalable, crystallization step |

| Dimethylthiocarbamoyl chloride (DMTC) | 3-(Trifluoromethyl)aniline | DMTC, reflux | Toluene | Reflux (~110°C) | 85 | Not specified | Avoids thiophosgene, requires reflux |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate (-NCS) group exhibits strong electrophilic character, enabling reactions with nucleophiles like amines, alcohols, and thiols.

Thiourea Formation with Amines

Primary and secondary amines react with 3-fluoro-2-(trifluoromethyl)phenyl isothiocyanate to form stable thiourea derivatives. Reaction conditions influence product distribution:

| Amine Type | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| n-Butylamine | DCM | 25 | 2 | 92 | |

| Aniline | THF | 50 | 4 | 85 | |

| Piperidine | Acetonitrile | 0→25 | 1.5 | 89 |

Key Observations :

-

Electron-deficient amines (e.g., 4-nitroaniline) require longer reaction times (6–8 h) due to reduced nucleophilicity.

-

Steric hindrance from the trifluoromethyl group slows substitution at the ortho position compared to para-substituted analogues .

Cycloaddition Reactions

The compound participates in [2+1] and [4+1] cycloadditions, forming heterocyclic scaffolds.

Reaction with Azides

Under copper catalysis, the isothiocyanate reacts with azides to form 1,2,3-triazoles:

text3-F-2-CF3-C6H3-NCS + R-N3 → 3-F-2-CF3-C6H3-NH-C(=S)-N3-R

Conditions : CuI (10 mol%), DMF, 80°C, 12 h

Yield : 68–78% for aryl azides (R = Ph, 4-MeOPh)

Diels-Alder Reactions

The electron-deficient aromatic ring acts as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes:

| Diene | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 1,3-Cyclohexadiene | None | Bicyclic thiocarbamate | 55 |

| Furan | BF3·Et2O | Oxabicyclic adduct | 62 |

Data adapted from trifluoromethylphenyl isothiocyanate analogues .

Hydrolysis and Degradation

The isothiocyanate group undergoes hydrolysis under acidic/basic conditions:

Acidic Hydrolysis

In 1M HCl at 80°C:

text3-F-2-CF3-C6H3-NCS + H2O → 3-F-2-CF3-C6H3-NH2 + CO2 + H2S

Kinetics : t1/2 = 45 min at pH 1

Basic Hydrolysis

In 0.5M NaOH at 25°C:

text3-F-2-CF3-C6H3-NCS + 2 OH⁻ → 3-F-2-CF3-C6H3-NH2 + CO3^2− + S^2−

Rate Constant : k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹

Palladium-Catalyzed Cross-Coupling

The trifluoromethyl group remains inert under Suzuki-Miyaura conditions, enabling selective functionalization:

| Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl isothiocyanate | 74 |

| Vinylboronate | PdCl2(dppf), CsF | Styryl isothiocyanate | 68 |

Data from analogous trifluoromethyl isothiocyanates .

Biological Conjugation

The compound forms stable thiocarbamate linkages with lysine residues in proteins:

Case Study : Conjugation with bovine serum albumin (BSA)

-

Conditions : pH 8.5, 25°C, 2 h

-

Loading Efficiency : 4.2 ± 0.3 isothiocyanate groups per BSA molecule

Reaction Selectivity Trends

The substituents direct reactivity through electronic effects:

| Position | Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 2 | CF3 | Strong -I, -M | Increases NCS electrophilicity |

| 3 | F | Moderate -I, weak +M | Ortho-directing in electrophilic substitution |

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with various biomolecules, leading to the modification of proteins and enzymes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly influence the physical properties and reactivity of aryl isothiocyanates. Key comparisons include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| 3-Fluoro-2-(trifluoromethyl)phenyl isothiocyanate | Not explicitly listed | C₈H₃F₄NS | ~221.16 (estimated) | Not reported | Not reported | 3-F, 2-CF₃ |

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 23165-29-9 | C₉H₃F₆NS | 271.18 | 63 (1.5 mmHg) | 1.476 | 3-CF₃, 5-CF₃ |

| 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate | 23163-86-2 | C₈H₃ClF₃NS | 237.63 | Not reported | Not reported | 4-Cl, 3-CF₃ |

| 2-(Trifluoromethyl)phenyl isothiocyanate | 1743-86-8 | C₈H₄F₃NS | 203.19 | Not reported | Not reported | 2-CF₃ |

| 4-(Trifluoromethyl)phenyl isothiocyanate | 1645-65-4 | C₈H₄F₃NS | 203.18 | Not reported | Not reported | 4-CF₃ |

Key Observations:

- Electron-Withdrawing Effects : The presence of multiple -CF₃ groups (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) increases molecular weight and boiling point due to enhanced van der Waals interactions .

- Steric Hindrance : Ortho-substituted derivatives like 2-(trifluoromethyl)phenyl isothiocyanate exhibit reduced reactivity compared to para-substituted analogs (e.g., 4-(trifluoromethyl)phenyl isothiocyanate) due to steric hindrance near the reactive -N=C=S group .

- Hydrophobicity : All trifluoromethyl-substituted derivatives are expected to have low water solubility, favoring organic solvents like dichloromethane or acetonitrile .

Biological Activity

3-Fluoro-2-(trifluoromethyl)phenyl isothiocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

- Molecular Formula : C8H4F4N1S1

- Molecular Weight : 225.18 g/mol

- IUPAC Name : this compound

Isothiocyanates, including this compound, exert their biological effects primarily through the following mechanisms:

- Covalent Modification : They can react with nucleophilic sites on proteins, leading to inhibition of specific enzymes.

- Antioxidant Activity : These compounds have been shown to modulate oxidative stress pathways.

- Gene Expression Modulation : They can influence the expression of genes involved in cell cycle regulation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer) : IC50 = 22.4 µM

- HCT116 (colon cancer) : IC50 = 17.8 µM

- PC3 (prostate cancer) : IC50 = 44.4 µM

These values suggest that the compound may be more effective than traditional chemotherapeutics like Doxorubicin in certain contexts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant inhibitory activity against several bacterial strains, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli.

Study on Cancer Cell Lines

A study investigated the effects of this compound on gene expression in cancer cell lines. The results showed down-regulation of key genes such as TP53, BRCA1, and EGFR, indicating a potential mechanism for its anticancer activity .

Structural Activity Relationship (SAR)

Research into SAR revealed that the trifluoromethyl group enhances binding affinity at specific molecular targets compared to non-fluorinated analogs. This modification contributes to increased lipophilicity and metabolic stability, making it a promising candidate for further development in drug design .

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | A549 | 22.4 | More effective than Doxorubicin |

| Anticancer | HCT116 | 17.8 | Significant down-regulation of TP53 |

| Anticancer | PC3 | 44.4 | Potential for combination therapies |

| Antimicrobial | Bacillus mycoides | 4.88 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | Varies | Broad-spectrum activity observed |

Q & A

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and fluorine groups polarize the isothiocyanate moiety, enhancing electrophilicity. Computational studies (DFT) can map HOMO/LUMO distributions: the LUMO is localized on the N=C=S group, facilitating attack by nucleophiles like amines. Compare reactivity with non-fluorinated analogs using kinetic assays (e.g., pseudo-first-order rate constants in DCM at 25°C) .

Q. What role does this compound play in asymmetric catalysis, particularly in thiourea-based organocatalysts?

- Methodological Answer : It serves as a precursor for chiral thioureas, which are effective in hydrogen-bond-mediated catalysis. For example, react it with D-mannitol-derived amines to synthesize thioureas for asymmetric Henry reactions. Optimize enantioselectivity by varying substituents on the aryl ring and screening solvents (e.g., toluene vs. acetonitrile) .

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated phenyl isothiocyanates?

- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., hydrolysis or dimerization). Perform controlled studies:

- Use anhydrous conditions and molecular sieves to suppress hydrolysis.

- Compare yields under inert (N₂) vs. ambient atmospheres.

- Analyze byproducts via LC-MS to identify degradation pathways. Literature data for 3,5-bis(trifluoromethyl)phenyl isothiocyanate (70% yield in ethanol) suggest solvent polarity is a key variable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.